molecular formula C16H18N6O2 B2743961 1-((1-(1-picolinoylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034593-47-8

1-((1-(1-picolinoylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No. B2743961
CAS RN: 2034593-47-8
M. Wt: 326.36
InChI Key: USJAKLOITLQUOU-UHFFFAOYSA-N
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Description

1-((1-(1-picolinoylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one, also known as PTAZM, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.

Scientific Research Applications

Synthesis and Tuberculostatic Activity

Research into pyrrolidinyl and azetidinyl derivatives, similar in structure to 1-((1-(1-picolinoylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one, has shown promising tuberculostatic activity. A study by Bogdanowicz et al. (2012) synthesized N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide derivatives, which were tested in vitro for their activity against Mycobacterium tuberculosis. The compounds, particularly those containing cyclic amines at N-4 of the 1,2,4-triazole ring, demonstrated significant activity, suggesting potential applications in tuberculosis treatment (Bogdanowicz, Foks, Gobis, & Augustynowicz-Kopeć, 2012).

Luminescent Materials

Li et al. (2012) synthesized rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands. These complexes exhibited blue-green luminescence, rare among rhenium(I) tricarbonyl complexes, suggesting potential applications in the development of luminescent materials for use in light-emitting devices (Li, Li, Wang, Chen, Li, Chen, Zheng, & Xue, 2012).

Organic Synthesis and Catalysis

Gómez-García et al. (2016) reported on the lactonization from activated pyridyldihydrooxazoles, leading to the formation of tetrahydrooxino[3,4-c]pyridines and tetrahydrofuro[3,2-b]pyridin-2-ones. This process highlights the potential of such compounds in organic synthesis, particularly in the creation of complex heterocyclic structures (Gómez-García, Gómez, Toscano, Salgado-Zamora, & Álvarez-Toledano, 2016).

Antibacterial Agents

Compounds with structures related to 1-((1-(1-picolinoylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one have been studied for their antibacterial properties. Genin et al. (2000) synthesized nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, showing activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. These findings suggest the potential use of these compounds in developing new antibacterial agents (Genin, Allwine, Anderson, Barbachyn, Emmert, Garmon, Graber, Grega, Hester, Hutchinson, Morris, Reischer, Ford, Zurenko, Hamel, Schaadt, Stapert, & Yagi, 2000).

properties

IUPAC Name

1-[[1-[1-(pyridine-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c23-15-5-3-7-20(15)8-12-9-22(19-18-12)13-10-21(11-13)16(24)14-4-1-2-6-17-14/h1-2,4,6,9,13H,3,5,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJAKLOITLQUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(1-picolinoylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

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